N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound features a 7-chloro-substituted benzo[f][1,4]oxazepine core fused with a triazole carboxamide side chain. This structure combines a heterocyclic oxazepine ring, known for conformational flexibility, with a 1,2,3-triazole group, which enhances hydrogen bonding and metabolic stability. The chloro substituent at position 7 likely influences electronic properties and binding affinity, while the ethyl linker connects the core to the triazole-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c1-20-8-12(18-19-20)15(23)17-4-5-21-7-10-6-11(16)2-3-13(10)24-9-14(21)22/h2-3,6,8H,4-5,7,9H2,1H3,(H,17,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFTZYUFUYOUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically starts with the preparation of its core structures followed by coupling reactions to introduce other functional groups.
Step 1: Preparation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core
React appropriate precursors under controlled conditions to form the oxazepine ring.
Step 2: Introduction of the ethyl chain
This involves a nucleophilic substitution reaction to attach the ethyl chain.
Step 3: Formation of 1-methyl-1H-1,2,3-triazole-4-carboxamide
Use of azide-alkyne cycloaddition to form the triazole ring.
Step 4: Coupling of core structure and triazole unit
Final coupling reactions under optimal temperature and solvent conditions.
Industrial production methods: Industrial production may streamline these steps, often employing high-throughput methods and optimizing reaction conditions to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can be oxidized under specific conditions, typically involving oxidizing agents like potassium permanganate.
Reduction: Reduction reactions usually utilize reducing agents like lithium aluminium hydride to achieve desired reductions.
Substitution: Various substitution reactions can be executed by changing the substituents on the aromatic rings or triazole moiety.
Common reagents and conditions used:
Oxidation: Potassium permanganate, acidic or basic conditions
Reduction: Lithium aluminium hydride, solvent systems like ether
Substitution: Electrophiles or nucleophiles in appropriate solvents such as dichloromethane
Major products formed from these reactions:
Oxidation: The formation of carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has myriad applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biomolecules and potential bioactive properties.
Medicine: Explored for therapeutic uses, including possible antiviral, antibacterial, or anticancer properties.
Industry: Employed in the development of advanced materials or catalysts.
Mechanism of Action
The mechanism of action: This involves interactions with specific molecular targets and pathways. For example:
Binding to enzymes or receptors: It can inhibit or activate certain pathways depending on its structure.
Pathways involved: Potential modulation of signal transduction pathways in cells, which could impact cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Core Variations and Substituent Effects :
- Benzo[b][1,4]oxazin Derivatives (): Compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid utilize a benzo[b]oxazin core instead of benzo[f]oxazepine. Synthesis involves cesium carbonate in DMF, yielding moderate to high efficiency (e.g., 60–70% for oxadiazole derivatives) .
- Benzothiazole-3-carboxamide Derivatives (): These analogs replace the oxazepine core with a thiazolidinone ring. For example, N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) shows antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²) but lower synthetic yields (37–70%) in ethanol-based reactions. The chloro-phenyl group enhances lipophilicity, a trait shared with the target compound’s 7-chloro substituent .
- Coumarin-Triazole Hybrids (): Compounds like 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) feature a coumarin core instead of oxazepine. The triazole group’s positioning here mirrors the target compound, suggesting shared pharmacophoric features .
Spectroscopic and Analytical Comparisons
- NMR Profiling (): Analogous compounds (e.g., rapamycin derivatives) show conserved chemical shifts in regions corresponding to stable structural motifs (e.g., triazole or oxazepine rings), while shifts in regions A (positions 39–44) and B (29–36) highlight substituent-induced electronic changes. For the target compound, the 7-Cl substituent may perturb shifts in analogous regions .
- MS/MS Molecular Networking (): Similarity scores (cosine 0.8–1.0) in MS/MS fragmentation patterns correlate with shared substructures like triazole or chloroaromatic groups. The target’s fragmentation profile would likely cluster with benzothiazole and oxadiazole analogs .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
The compound features a complex structure that includes a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities. The presence of the triazole and carboxamide functionalities further enhances its pharmacological potential.
Molecular Formula: C₁₈H₁₈ClN₃O₂
Molecular Weight: 347.8 g/mol
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:
- RIPK1 Kinase Inhibition:
-
Anticancer Properties:
- Preliminary studies have suggested that this compound may possess anticancer properties. For instance, similar oxazepine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
-
Anti-inflammatory Effects:
- The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
| Study Type | Target Cell Line | IC50 (nM) | Observations |
|---|---|---|---|
| RIPK1 Kinase Assay | U937 Cells | 32 | Effective inhibition of necroptosis |
| Cytotoxicity Assay | HCT116 (Colorectal) | 28.85 | Significant reduction in cell viability |
| Apoptosis Induction | Various Cancer Lines | Varies | Induction of nuclear disintegration and chromatin fragmentation |
Pharmacokinetic Profile
In animal models, the pharmacokinetic properties of related compounds have been assessed:
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves sequential functionalization of the benzo[f][1,4]oxazepin core, followed by coupling with the triazole-carboxamide moiety. Critical steps include:
- Fluorination/Chlorination : Electrophilic halogenation (e.g., using Selectfluor for fluorination or Cl₂ gas for chlorination) to introduce the 7-chloro substituent .
- Ethyl Bridge Formation : Nucleophilic substitution or reductive amination to attach the ethyl linker .
- Triazole Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling to integrate the 1-methyl-1H-1,2,3-triazole-4-carboxamide group .
Challenges : Competing side reactions (e.g., over-oxidation of the oxazepinone ring, incomplete coupling) require strict control of reaction time, temperature (often 0–25°C), and anhydrous conditions .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, especially distinguishing oxazepinone ring protons (δ 4.0–5.0 ppm) from triazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (C₁₆H₁₆ClN₅O₃, exact mass 385.09 g/mol) .
- HPLC : Purity assessment (>95%) using reversed-phase C18 columns with UV detection at 254 nm .
Q. What is the compound’s solubility profile, and how does it impact experimental design?
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrophobic aromatic regions; limited aqueous solubility (<0.1 mg/mL) necessitates solubilizing agents (e.g., cyclodextrins) for biological assays .
- Implications : Pre-formulation studies (e.g., co-solvent screening) are critical for in vitro assays to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimizing CuAAC reaction time (4–12 hrs) and catalyst (CuI vs. TBTA) improves triazole coupling efficiency .
- By-Product Mitigation : Add scavengers (e.g., polymer-bound thiourea for excess azides) or employ flow chemistry for precise control of reaction kinetics .
Q. What computational methods predict the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. For example, the triazole carboxamide may form hydrogen bonds with catalytic lysine residues in kinases .
- QSAR Models : Train models on analogs (e.g., furan- or thiazole-containing derivatives) to predict IC₅₀ values for anti-inflammatory or anticancer activity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Advanced NMR Techniques : 2D-COSY and HSQC to assign overlapping protons (e.g., ethyl bridge CH₂ groups at δ 2.8–3.2 ppm) and confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to unambiguously resolve stereochemistry and confirm the oxazepinone ring conformation .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates. For example, the oxazepinone’s carbonyl group may act as an electrophilic site for nucleophilic attack by amines .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the oxazepinone ring under acidic/basic conditions .
Q. How can stability issues during storage be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
